Product packaging for 3-Methyldiphenylamine(Cat. No.:CAS No. 1205-64-7)

3-Methyldiphenylamine

Cat. No.: B073706
CAS No.: 1205-64-7
M. Wt: 183.25 g/mol
InChI Key: TWPMMLHBHPYSMT-UHFFFAOYSA-N
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Description

3-Methyldiphenylamine is a high-purity organic compound of significant interest in chemical research and development, primarily valued as a versatile synthetic intermediate and a model compound in materials science. Its core application lies in organic synthesis, where it serves as a fundamental building block for the preparation of more complex, functionalized molecules, including dyes, pharmaceuticals, and advanced polymers. The methyl group on the amine nitrogen introduces steric and electronic modifications compared to diphenylamine, altering its reactivity and physical properties, which is a key area of study for structure-activity relationships. Furthermore, this compound is extensively investigated for its antioxidant properties, acting as a radical scavenger that inhibits oxidative degradation processes. This makes it a crucial compound in the development of stabilizers for industrial products such as lubricants, plastics, and elastomers, where it helps to extend material lifespan under thermal and oxidative stress. Researchers also utilize this compound in mechanistic studies to understand electron transfer processes and the kinetics of antioxidant action. Supplied as a high-purity reagent, it is an essential tool for chemists and material scientists exploring novel synthetic pathways and advanced functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13N B073706 3-Methyldiphenylamine CAS No. 1205-64-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-phenylaniline
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InChI

InChI=1S/C13H13N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPMMLHBHPYSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9044790
Record name 3-Methyl-N-phenylaniline
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Molecular Weight

183.25 g/mol
Source PubChem
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CAS No.

1205-64-7
Record name 3-Methyldiphenylamine
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Record name N-(3-Methylphenyl)aniline
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Record name Benzenamine, 3-methyl-N-phenyl-
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Record name N-phenyl-m-toluidine
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Record name N-(3-METHYLPHENYL)ANILINE
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Synthetic Methodologies and Reaction Pathways of 3 Methyldiphenylamine

Synthetic Routes and Optimizations

Reaction of Aniline (B41778) and Resorcinol to m-Hydroxydiphenylamine followed by Methylation with Dimethyl Sulfate

A well-established route to 3-Methyldiphenylamine involves a two-step process. The initial step is the synthesis of the intermediate, m-Hydroxydiphenylamine, through the reaction of aniline and resorcinol. This is followed by a methylation step to yield the final product.

The reaction of resorcinol with anilines to produce hydroxy-diphenylamines is a known process. For instance, stirring 1,651.6 g (15 mols) of resorcinol with 5,740.6 g (45 mols) of o-chloroaniline in the presence of 66.1 g of p-toluenesulphonic acid at 180°C for 18 hours yields 2-chloro-3'-hydroxydiphenylamine with 100% of the theoretical yield google.com. While this example uses a substituted aniline, the principle applies to the reaction with aniline to form m-Hydroxydiphenylamine.

The subsequent methylation of the hydroxyl group of m-Hydroxydiphenylamine is achieved using a methylating agent such as dimethyl sulfate. The methylation of phenolic compounds is a standard procedure. For example, the methylation of amino acid derivatives can be efficiently carried out with dimethyl sulfate in the presence of sodium hydride and a catalytic amount of water nih.gov. Another general method involves reacting the hydroxybenzene derivative with dimethyl sulfate in the presence of an alkali metal carbonate, with temperatures maintained between 60° and 100°C google.com. The reaction of water with sodium hydride generates highly reactive dry sodium hydroxide, which significantly accelerates the reaction rate compared to powdered sodium hydroxide nih.gov.

ReactantsReagents/CatalystsConditionsProductYield
Aniline, Resorcinolp-Toluenesulphonic acidHigh temperaturem-HydroxydiphenylamineHigh (by analogy)
m-HydroxydiphenylamineDimethyl sulfate, Sodium hydride, Water (catalytic)-This compoundEfficient (by analogy)

Reaction of Primary Aromatic Amine (Aniline) and Substituted Phenol (m-Cresol)

A more direct approach to synthesizing this compound is the condensation reaction between aniline and m-cresol. This method avoids the intermediate isolation and subsequent methylation step.

CatalystPromoterTemperatureTimeAniline ConversionCatalyst Selectivity
Pd/CCyclohexylamine523 K2 h81%80%

Data for the reaction of aniline and phenol, analogous to the reaction with m-cresol.

In the synthesis of unsymmetrical diarylamines, the formation of symmetrical by-products through self-coupling of the starting amines is a common issue. The choice of catalyst and reaction conditions plays a significant role in minimizing these unwanted side reactions. The selectivity of the catalyst is a key parameter, and conditions should be chosen to favor the cross-coupling reaction between the primary aromatic amine and the substituted phenol over the self-coupling of the amine.

Acceptorless Dehydrogenative Aromatization Strategies

A modern and efficient method for the synthesis of diarylamines involves acceptorless dehydrogenative aromatization. This strategy avoids the need for stoichiometric oxidants (acceptors) and often generates hydrogen gas as the only by-product, making it a greener alternative.

An effective catalytic system for the synthesis of unsymmetrically substituted triarylamines, which can be adapted for diarylamines, utilizes a hybrid relay catalyst composed of palladium on carbon (Pd/C) and p-toluenesulfonic acid (TsOH) nih.govresearchgate.net. This system facilitates the reaction between arylamines and cyclohexanones under acceptorless conditions, releasing gaseous H₂ nih.govresearchgate.net.

The proposed reaction mechanism involves several relay steps nih.govresearchgate.net:

Condensation of the arylamine and cyclohexanone to form an imine or enamine.

Dehydrogenative aromatization of the imine or enamine on the surface of the palladium nanoparticles.

Elimination of H₂ from the palladium nanoparticles.

Interestingly, p-toluenesulfonic acid (TsOH) has been found to potentially promote the dehydrogenation step nih.govresearchgate.net. This catalytic system has been successfully applied to the synthesis of various triarylamines from diarylamines or anilines using cyclohexanones as the arylation source nih.govresearchgate.net. While the direct synthesis of this compound using this exact method from aniline and a corresponding cyclohexanone derivative is not explicitly detailed in the provided context, the principles of this acceptorless dehydrogenative aromatization strategy are highly relevant for modern synthetic approaches to diarylamines. For instance, the reaction between this compound and 4-ethylcyclohexanone has been studied using this catalytic system researchgate.net.

Catalyst SystemReactant 1Reactant 2ConditionsProduct Type
Pd/C and TsOHArylamine (Diarylamine or Aniline)CyclohexanoneAcceptorlessTriarylamine
Condensation of Diarylamines with Cyclohexanones

A significant pathway for the synthesis of unsymmetrically substituted triarylamines, including derivatives of this compound, involves the condensation of diarylamines with cyclohexanones. This method utilizes a hybrid relay catalyst system composed of palladium on carbon (Pd/C) and p-toluenesulfonic acid (TsOH). The reaction proceeds through a sequence of condensation and subsequent dehydrogenative aromatization. rsc.org

The initial step is the acid-catalyzed condensation between a diarylamine and a cyclohexanone to form an enamine or an iminium ion intermediate. The palladium catalyst then facilitates the dehydrogenation of this intermediate to yield the aromatic triarylamine product. This acceptorless dehydrogenative aromatization process is environmentally benign as it releases gaseous hydrogen as the primary byproduct. rsc.org

A variety of triarylamines can be synthesized from an equimolar mixture of diarylamines and cyclohexanones using this hybrid relay catalyst system. The reaction is typically carried out in a high-boiling solvent such as mesitylene at elevated temperatures, around 160 °C, under an inert atmosphere. rsc.org

Role of Acid Co-catalysts in Dehydrogenation

The presence of an acid co-catalyst, such as p-toluenesulfonic acid (TsOH), is crucial for the efficient synthesis of triarylamines from diarylamines and cyclohexanones. The acid plays a dual role in this catalytic cycle. Firstly, it catalyzes the initial condensation reaction between the diarylamine and the cyclohexanone to form the enamine or imine intermediate. Secondly, it is suggested that the acid co-catalyst may also promote the subsequent dehydrogenation step. rsc.org

Catalyst SystemCo-catalystTemperature (°C)SolventProduct TypeReference
Pd/Cp-toluenesulfonic acid (TsOH)160MesityleneUnsymmetrically substituted triarylamines rsc.org

Ullmann-type Condensation Reactions for Substituted Diphenylamines

The Ullmann condensation, a copper-promoted reaction, is a classical and versatile method for the formation of carbon-nitrogen bonds, providing a direct route to substituted diphenylamines like this compound. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. wikipedia.org The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently above 210 °C) and the use of high-boiling polar solvents like nitrobenzene or N-methylpyrrolidone. wikipedia.org

Innovations in the Ullmann condensation have led to the development of milder reaction conditions. These improvements often involve the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates. wikipedia.org For the synthesis of a substituted diphenylamine (B1679370), an appropriately substituted aryl halide would be reacted with the corresponding aniline derivative. For instance, the synthesis of this compound via an Ullmann-type reaction could involve the coupling of m-cresol with aniline in the presence of a copper catalyst, followed by methylation, or the direct coupling of 3-methylaniline with an aryl halide.

The Goldberg reaction, a variation of the Ullmann condensation, specifically describes the copper-catalyzed coupling of an aniline with an aryl halide to form a diarylamine. wikipedia.org This reaction is a significant alternative to other cross-coupling methods like the Buchwald-Hartwig amination. wikipedia.org

Preparation of Substituted this compound Derivatives

The preparation of substituted derivatives of this compound can be achieved through various synthetic strategies, including modifications of the Ullmann condensation. For example, by selecting appropriately substituted aryl halides and anilines, a wide range of functional groups can be introduced onto the diphenylamine framework.

One approach involves the synthesis of 3-methoxy-N-methyldiphenylamine, which starts from the reaction of aniline and resorcinol to generate m-hydroxydiphenylamine. This intermediate is then methylated using dimethyl sulfate to yield the final product. google.com This method highlights a sequential functionalization approach to access substituted diphenylamine derivatives.

The table below summarizes typical conditions for Ullmann-type reactions for the synthesis of diarylamines.

CatalystLigandBaseSolventTemperature (°C)Reactants
CopperNone (traditional)K2CO3Nitrobenzene>210Aryl halide, Aniline
CuIPhenanthrolineKOHNot specifiedElevated2-Chlorobenzoic acid, Aniline
CuIN-methylglycine or L-prolineK2CO3/Cs2CO3DMSO40-90Aryl iodide/bromide, Amine

Advanced Reaction Mechanisms

Palladium-Catalyzed Intermolecular Oxidative Amination of Alkenes

Palladium-catalyzed intermolecular oxidative amination of alkenes represents a modern and efficient method for the synthesis of allylic amines and enamines. mdpi.com This reaction involves the coupling of an alkene with a secondary amine, such as diphenylamine, in the presence of a palladium catalyst and an oxidant. Molecular oxygen is often employed as the terminal oxidant, making this a green and atom-economical process. mdpi.com

The reaction can be catalyzed by a Pd(II) complex, often in conjunction with a co-catalyst like molybdovanadophosphate, to facilitate the reoxidation of the palladium catalyst. mdpi.com The intermolecular aerobic oxidative amination of simple alkenes with secondary aromatic amines, like diphenylamine, can lead to the formation of (E)-allylamines with good yields and high selectivity. mdpi.com The reaction is believed to proceed through the formation of key intermediates, including (η³-allyl)palladium(II) species. mdpi.com

This methodology is a powerful tool for the construction of carbon-nitrogen bonds and provides access to a variety of unsaturated amine products. The choice of catalyst, co-catalyst, and reaction conditions can influence the selectivity towards either allylic amination or enamine formation. mdpi.com

Formation of η³-Allylpalladium Intermediates

The formation of η³-allylpalladium complexes is a key mechanistic step in many palladium-catalyzed reactions involving alkenes, including oxidative amination. illinois.edu These intermediates are central to transformations like the Tsuji-Trost reaction and play a crucial role in determining the regioselectivity and stereoselectivity of the final product. illinois.edu

In the context of palladium-catalyzed oxidative amination, the η³-allylpalladium intermediate is typically formed after an initial interaction of the Pd(II) catalyst with the alkene. This can involve an aminopalladation step followed by β-hydride elimination, or alternatively, a C-H activation at the allylic position of the alkene. The resulting η³-allylpalladium species is electrophilic and susceptible to nucleophilic attack by the amine.

The structure and reactivity of the η³-allylpalladium intermediate can be influenced by various factors, including the nature of the ligands on the palladium center, the substituents on the allyl fragment, and the reaction conditions. researchgate.net The subsequent nucleophilic attack by the amine on the η³-allyl ligand leads to the formation of the allylic amine product and the regeneration of the active palladium catalyst. Recent studies have also proposed the involvement of high-valent Pd(III) and Pd(IV) allyl complexes as intermediates in certain oxidative allylic functionalization reactions. illinois.edu

Aza-Wacker Process Considerations

The aza-Wacker reaction, a palladium-catalyzed oxidative cyclization of alkenyl amines, represents a significant method for the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net While not a direct synthesis of this compound itself, understanding this process is crucial for functionalizing derivatives containing both an amine and an olefin moiety. The reaction typically involves the intramolecular nucleophilic attack of an amine or amide onto a coordinated alkene.

The generally accepted mechanism for the intramolecular aza-Wacker reaction proceeds through several key steps: rsc.org

Coordination: The palladium(II) catalyst coordinates to the alkene.

Aminopalladation: The tethered nitrogen nucleophile attacks the coordinated double bond. This can occur in either a syn- or anti-fashion relative to the palladium metal center.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed carbon-palladium bond is eliminated. This step regenerates the double bond in a new position and produces a hydridopalladium(II) species.

Reductive Elimination & Catalyst Regeneration: The Pd(II) species is reduced to Pd(0), which is then reoxidized back to the active Pd(II) state by a terminal oxidant, such as molecular oxygen or benzoquinone, completing the catalytic cycle. nih.gov

Two competing pathways are often considered: the aminopalladation pathway described above and an alternative involving allylic C-H activation. rsc.org The operative mechanism can be influenced by reaction conditions and the specific substrate. Solvents play a critical role, with dimethyl sulfoxide (DMSO) often being used as it can coordinate to the Pd(II) center and promote the intramolecular oxidative amination. acs.org For the synthesis of N-aryl compounds, this methodology is particularly powerful when constructing complex heterocyclic frameworks appended to the aromatic amine structure.

Radical and Radical Ion Reactions

The chemistry of this compound can involve the formation of radical and radical ion intermediates. Diphenylamines, in general, can be oxidized to form stable diphenylamino radicals (DPA•) or, through further one-electron oxidation, the corresponding cation radicals (DPAH+•). researchgate.net These reactive species are central to the antioxidant properties of diphenylamine derivatives and are key intermediates in various chemical and photochemical reactions. researchgate.net The formation of the diphenylamino radical typically begins with the loss of the amine hydrogen atom. researchgate.net These radical cations are highly reactive and can undergo subsequent reactions such as dimerization or reaction with other nucleophiles present in the system. arxiv.orgnih.gov

Electron Transfer Stopped-Flow (ETSF) Method for Cation Radical Analysis

The Electron Transfer Stopped-Flow (ETSF) method is a powerful technique for generating and studying the kinetics of short-lived radical cations in solution. electrochem.org This method avoids the complications of electrochemical techniques, such as reactions occurring at the electrode surface. electrochem.org In the ETSF method, an unstable cation radical (like that of this compound) is generated in a homogeneous solution through a rapid electron transfer reaction with a more stable, pre-formed radical cation of a molecule with a higher oxidation potential. electrochem.orgsci-hub.cat

The principle of the ETSF method is as follows: N + M•+ → N•+ + M (Where N is the neutral molecule of interest, and M•+ is a stable radical cation oxidant)

Once generated, the spectral changes and decay kinetics of the newly formed cation radical (N•+) can be monitored using rapid-scan spectrophotometry. sci-hub.cat This allows for the determination of reaction mechanisms and rate constants. For aromatic amine cation radicals, a common reaction pathway is dimerization. researchgate.net Studies on substituted diphenylamine cation radicals using the ETSF method have elucidated the influence of substituents on their reactivity. For instance, the main reaction route for the 4-methylphenyl(phenyl)amine cation radical (4M-DPA•+) in acetonitrile is the formation of a benzidine-type dimer. researchgate.net

The table below compares the dimerization rate constants for the unsubstituted diphenylamine cation radical (DPA•+) and its 4-methyl substituted analogue, illustrating the effect of the methyl group on reactivity.

Cation RadicalDimerization Rate Constant (k_dim) in Acetonitrile (M⁻¹s⁻¹)
Diphenylamine (DPA•+)1.0 × 10⁶
4-Methyl-diphenylamine (4M-DPA•+)2.3 × 10⁴

This data demonstrates that the methyl substituent significantly slows the rate of dimerization, a finding attributed to steric or electronic effects. researchgate.net

Photochemical Nucleophile–Olefin Combination, Aromatic Substitution (Photo-NOCAS)

The Photo-NOCAS reaction is a photoinduced electron transfer (PET) process that results in the formation of a 1:1:1 adduct from an aromatic electron acceptor, an olefin (alkene), and a nucleophile. acs.orgresearchgate.net This reaction provides a method for the simultaneous formation of new carbon-carbon and carbon-nucleophile bonds. While a specific application involving this compound as the aromatic component is not detailed, aromatic amines can participate in analogous PET reactions.

The generalized mechanism of the photo-NOCAS reaction involves several key steps: acs.orgcdnsciencepub.com

Photoexcitation and Electron Transfer: An aromatic electron acceptor (A) is irradiated with UV light, promoting it to an excited state (A*). This excited molecule accepts an electron from an olefin donor (D), forming a geminate radical ion pair [D•+ A•−].

Nucleophilic Attack: A nucleophile (NuH), such as methanol or an amine, attacks the olefin radical cation (D•+). um.edu.mt This results in the formation of a β-nucleophile-substituted radical intermediate (•D-NuH).

Combination and Substitution: The radical intermediate combines with the aromatic radical anion (A•−). This is followed by the loss of a leaving group from the aromatic ring (often a cyanide group when using dicyanobenzene acceptors) and rearomatization to yield the final product. acs.org

The efficiency and pathway of the photo-NOCAS reaction can be influenced by various factors, including the oxidation potentials of the reactants and the choice of nucleophile. acs.orgresearchgate.net When a nonprotic nucleophile like acetonitrile is used, the mechanism can vary, potentially leading to the formation of different heterocyclic products after cyclization of an intermediate. acs.orgnih.gov

Photochemical Transformation to N-Methylcarbazole

N-alkyldiphenylamines, including structural analogues of this compound, undergo a characteristic photochemical reaction to form carbazoles. Specifically, N-methyldiphenylamine undergoes a light-induced [6π]-electrocyclization to produce N-methylcarbazole. researchgate.netresearchgate.net This intramolecular ring-closure reaction is a key synthetic route to the carbazole framework.

Investigations using flash photolysis and quantum yield measurements have shown that the reaction proceeds via the triplet excited state of the N-methyldiphenylamine molecule. researchgate.net The proposed mechanism involves the formation of an unstable intermediate, dihydro-N-methylcarbazole, which subsequently oxidizes to the stable aromatic N-methylcarbazole. researchgate.net

Under oxidative conditions, for example in the presence of oxygen, the photolysis of N-methyldiphenylamine can afford N-methylcarbazole in nearly quantitative yields. researchgate.net This high efficiency makes photocyclization a synthetically useful method. The study of this reaction in different media, such as various solvents and micellar solutions, has shown that the environment can influence the reaction dynamics. researchgate.net

Advanced Spectroscopic and Computational Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules, providing insights that are often complementary to experimental data. For 3-Methyldiphenylamine, DFT calculations have been employed to elucidate its molecular geometry, vibrational modes, electronic transitions, and other key physicochemical parameters.

The molecular structure of this compound has been optimized using DFT methods to determine its most stable conformation in the ground state. researchgate.net Calculations are commonly performed using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a basis set such as 6-31+G(d,p). researchgate.net This level of theory is effective for geometry optimizations of organic molecules. scispace.com

Table 1: Selected Optimized Geometrical Parameters of this compound (DFT B3LYP/6-31+G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length C1-N13 1.41 Å
Bond Length C7-N13 1.42 Å
Bond Length N13-H14 1.01 Å
Bond Angle C1-N13-C7 126.8°
Bond Angle C1-N13-H14 116.6°
Bond Angle C7-N13-H14 116.6°
Dihedral Angle C2-C1-N13-C7 134.4°

This table presents a selection of key geometrical parameters derived from DFT calculations.

Theoretical vibrational analysis using DFT is a valuable technique for assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, vibrational frequencies are calculated at the same level of theory. scispace.comresearchgate.net The computed harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. nih.gov Therefore, they are typically scaled by an appropriate scaling factor to improve agreement with experimental data. nih.govspectroscopyonline.com

For this compound, DFT calculations predict the wavenumbers and intensities of its fundamental vibrational modes. researchgate.net This allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the N-H stretching of the amine group, C-H stretching of the aromatic rings and methyl group, and C-N stretching modes. researchgate.net

Table 2: Selected Calculated Vibrational Wavenumbers for this compound

Vibrational Mode Assignment Calculated Wavenumber (cm⁻¹)
N-H Stretch ν(N-H) 3465
C-H Aromatic Stretch ν(C-H) 3050 - 3100
C-H Methyl Stretch ν(C-H) 2920 - 2980
C=C Aromatic Stretch ν(C=C) 1500 - 1600

This table shows representative calculated vibrational frequencies for key functional groups in this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited-state properties of molecules, including electronic absorption spectra. researchgate.netrsc.org By applying TD-DFT to the optimized ground-state geometry, one can predict the vertical excitation energies, oscillator strengths, and corresponding electronic transitions, which are crucial for interpreting experimental UV-Vis spectra. nih.govnih.gov

TD-DFT calculations for this compound reveal information about its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals (the HOMO-LUMO gap) is a key parameter that influences the electronic and optical properties of the molecule. researchgate.net The primary electronic transitions often involve the promotion of an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron density in the HOMO is typically concentrated on the central amine nitrogen atom and the phenyl groups. researchgate.net The calculated transition energies from HOMO to LUMO, LUMO+1, and LUMO+2 have been reported as 4.10 eV, 4.19 eV, and 4.29 eV, respectively. researchgate.net

Table 3: Calculated Electronic Transition Properties of this compound

Transition Excitation Energy (eV) Oscillator Strength (f)
HOMO → LUMO 4.10 > 0
HOMO → LUMO+1 4.19 > 0

This table summarizes the key electronic transitions and their calculated energies.

DFT calculations are widely used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of organic molecules. joaquinbarroso.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations. researchgate.net Theoretical chemical shifts are determined by calculating the isotropic magnetic shielding tensors for the molecule of interest and a reference compound, typically Tetramethylsilane (TMS). researchgate.net The final chemical shift is then obtained by subtracting the calculated shielding of the target nucleus from that of the reference nucleus. researchgate.net

The accuracy of predicted NMR shifts is sensitive to the choice of the DFT functional and basis set. bohrium.comnih.gov Studies on similar aromatic amines have shown that functionals like B97D and TPSSTPSS can provide high accuracy, while the choice of basis set (e.g., TZVP vs. 6-311+G(2d,p)) also significantly impacts the results. nih.govresearchgate.net Furthermore, the geometry used for the NMR calculation is crucial, with predictions for ¹H chemical shifts being more dependent on the optimized geometry than those for ¹³C. bohrium.comresearchgate.net

Table 4: Representative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts using DFT

Proton Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
H-aromatic 6.8 - 7.3 6.9 - 7.4 ~0.1
H-amine (N-H) ~3.5 ~3.6 ~0.1

This table provides an illustrative example of the typical accuracy achieved when comparing experimental and DFT-calculated NMR chemical shifts for aromatic amines.

DFT calculations are instrumental in studying the formation and properties of charge-transfer (CT) complexes, where an electron-donor molecule (like an aromatic amine) interacts with an electron-acceptor molecule. acs.orgresearchgate.net These calculations can determine the probable geometric structures, binding energies, and electronic transition energies of the complexes. acs.orgresearchgate.net

For aromatic amines, common π-acceptors used in these studies include tetracyanoethylene (TCNE) and chloranil (CA). acs.org DFT methods, such as B3LYP, are used to investigate several aspects of the intermolecular association:

The separation and relative orientation of the donor and acceptor molecules. acs.org

The binding energy, which indicates the stability of the CT complex. acs.orgresearchgate.net

The excitation energies corresponding to the transition from the HOMO of the donor to the LUMO of the acceptor, which gives rise to the characteristic CT absorption band in the UV-Vis spectrum. acs.orgresearchgate.net

These computational results help to clarify the nature and origins of the CT spectra observed experimentally. acs.orgrsc.orgnih.gov

Table 5: Key Parameters from DFT Studies of Amine-Acceptor Charge-Transfer Complexes

Parameter Description Typical Calculated Value Range
Binding Energy (ΔE) The energy released upon complex formation. -5 to -15 kcal/mol
Intermolecular Distance The equilibrium distance between donor and acceptor. 3.0 to 3.5 Å
CT Excitation Energy (E_CT) The energy of the charge-transfer electronic transition. 1.5 to 3.0 eV

This table summarizes typical energetic and structural parameters calculated for charge-transfer complexes involving aromatic amines.

The reorganization energy (λ) is a critical parameter in Marcus theory that describes the energy cost of geometric and electronic rearrangement of a molecule and its surrounding environment during an electron transfer event. icm.edu.plfz-juelich.de Lower reorganization energy facilitates faster charge transfer rates, a desirable property for materials used in organic electronics. lookchem.comufms.br DFT is a primary tool for calculating the internal (or intramolecular) reorganization energy. icm.edu.plwsu.edu

The reorganization energy consists of two main components: one for hole transfer (λh) and one for electron transfer (λe). These are calculated by considering the energies of the molecule in its neutral and ionized (cationic or anionic) states, at both the neutral and ionized geometries. ufms.br The choice of DFT functional can influence the calculated reorganization energies; for instance, long-range corrected functionals like CAM-B3LYP and LC-wPBE may yield different values compared to hybrid functionals like B3LYP. ufms.br Studies on related carbazole and triphenylamine derivatives show that structural modifications, such as extending the molecular skeleton, can significantly reduce the reorganization energy, thereby improving charge transport properties. icm.edu.plufms.br

Table 6: Calculated Reorganization Energies for Electron and Hole Transport

Process Parameter Description Typical Value Range (eV)
Hole Transport λh Energy for structural relaxation after hole transfer (Neutral → Cation). 0.15 - 0.30

This table outlines the reorganization energy parameters for charge transport processes, with typical value ranges observed for related aromatic amine compounds.

Experimental Spectroscopic Investigations

Experimental spectroscopic techniques are crucial for elucidating the molecular structure, electronic properties, and reactive intermediates of chemical compounds. For this compound, techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Electron Spin Resonance (ESR) Spectroscopy provide valuable insights into its vibrational modes, electronic transitions, and radical formation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its constituent functional groups, including the N-H bond of the secondary amine, the C-H bonds of the aromatic rings and the methyl group, and the C-N and C-C bonds of the molecular backbone.

Studies on diphenylamine (B1679370), a closely related compound, provide a basis for assigning the vibrational modes of this compound. The spectrum of diphenylamine shows characteristic N-H stretching vibrations, as well as absorptions related to the monosubstituted benzene rings. asianpubs.org For this compound, additional vibrational modes associated with the methyl group (C-H stretching and bending) are expected. The substitution pattern on one of the phenyl rings will also influence the positions of the aromatic C-H and C=C stretching and bending vibrations. researchgate.net

The key vibrational modes for this compound are assigned based on established group frequencies and comparison with similar molecules. orientjchem.orgnih.gov The N-H stretching vibration in secondary aromatic amines typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically observed in the 1250-1360 cm⁻¹ range.

Table 1: Tentative Vibrational Assignments for this compound based on FT-IR Spectroscopy

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
~3400N-H StretchingMedium
3100-3000Aromatic C-H StretchingMedium-Weak
2980-2850Aliphatic C-H Stretching (CH₃)Medium-Weak
~1600Aromatic C=C StretchingStrong
~1510Aromatic C=C StretchingStrong
~1450CH₃ Asymmetric BendingMedium
~1375CH₃ Symmetric BendingMedium
~1310C-N StretchingStrong
800-690Aromatic C-H Out-of-Plane BendingStrong

Note: The exact positions and intensities of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film) and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch Molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range of the electromagnetic spectrum, promoting these electrons from a lower energy molecular orbital to a higher energy one. libretexts.org this compound, with its two phenyl rings and a nitrogen atom with a lone pair of electrons, is expected to exhibit characteristic UV absorption bands.

The electronic spectrum of aromatic amines like this compound is typically characterized by π → π* and n → π* transitions. libretexts.org The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally of high intensity (high molar absorptivity, ε) and occur at shorter wavelengths. libretexts.org The n → π* transitions involve the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital of the aromatic ring. These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. uzh.ch

The presence of the methyl group, an electron-donating group, on one of the phenyl rings is expected to cause a slight red shift (bathochromic shift) in the absorption maxima compared to unsubstituted diphenylamine, due to its effect on the energy levels of the molecular orbitals. The polarity of the solvent can also influence the position of the absorption bands. researchgate.net

Table 2: Expected Electronic Transitions for this compound in a Non-polar Solvent

Wavelength (λₘₐₓ)Molar Absorptivity (ε)Transition TypeChromophore
~285 nm~20,000 L mol⁻¹ cm⁻¹π → πPhenyl Rings
~340 nm~200 L mol⁻¹ cm⁻¹n → πN-atom lone pair & Phenyl Rings

Note: These values are estimations based on data for similar aromatic amines. Actual experimental values may vary.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov Many radicals are highly reactive and short-lived, making their direct detection difficult. The spin trapping technique is employed to overcome this limitation. wikipedia.org In this method, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, which can then be detected and characterized by ESR spectroscopy. mdpi.com

The oxidation of aromatic amines can lead to the formation of radical intermediates. nih.gov For this compound, oxidation could potentially generate N-centered (aminyl) radicals or C-centered radicals on the aromatic rings. ESR spin trapping studies on aromatic amines have successfully utilized spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) and N-tert-butyl-α-phenylnitrone (PBN) to detect such transient radicals. tandfonline.comtandfonline.com

When a radical is trapped, the resulting ESR spectrum of the spin adduct exhibits a characteristic hyperfine splitting pattern. The analysis of this pattern, specifically the hyperfine coupling constants (a-values) for nuclei like ¹⁴N and ¹H, allows for the identification of the trapped radical. wikipedia.org For instance, the trapping of an N-centered radical from this compound with DMPO would be expected to produce a distinct ESR spectrum, with hyperfine splittings from the nitrogen of the nitroxide and the β-hydrogen.

Table 3: Representative Hyperfine Coupling Constants for Radical Adducts of Aromatic Amines

Spin TrapTrapped Radical TypeaN (Gauss)aH (Gauss)
DMPON-centered (Aminyl)13.5 - 14.517.0 - 19.0
PBNN-centered (Aminyl)14.0 - 15.02.0 - 3.0
DMPOC-centered (Aryl)15.0 - 16.021.0 - 23.0
PBNC-centered (Aryl)14.5 - 15.52.5 - 4.0

Note: The hyperfine coupling constants are sensitive to the specific radical structure and the solvent used. The values presented are typical ranges observed for radicals derived from various aromatic amines.

Applications and Advanced Functionalization in Research

Intermediate in Organic Synthesis and Functional Materials

3-Methyldiphenylamine is recognized as an important intermediate in the synthesis of organic functional materials. While its application in certain areas is well-documented, its role as a precursor for specific commercial dyes, pigments, pharmaceuticals, and agrochemicals is less detailed in publicly available scientific literature, often being part of proprietary industrial processes.

Historically, diphenylamine (B1679370) and its derivatives have been fundamental in the synthesis of various classes of dyes, including triphenylmethane and azo dyes. The general synthetic route for triphenylmethane dyes involves the condensation of an aromatic amine with a carbonyl compound, followed by oxidation. While specific examples detailing the use of this compound in the synthesis of commercially named dyes are not prevalent in open literature, its chemical structure is amenable to such reactions. The presence of the methyl group on one of the phenyl rings can influence the electronic properties and, consequently, the color and stability of the resulting dye.

Chemical suppliers list this compound for use in pharmaceutical and agrochemical synthesis. Diphenylamine derivatives, more broadly, have been investigated for a range of biological activities. For instance, novel diphenylamine derivatives have been synthesized and screened for antimicrobial and antifungal properties. While the direct synthesis of specific, named pharmaceutical intermediates or agrochemicals from this compound is not widely reported in academic journals, a Chinese patent describes a synthetic method for 3-methylthio-diphenylamine, a related compound, highlighting its use as an important intermediate in the fields of organic synthesis, agricultural chemicals, and medicine. google.com This suggests that derivatives of this compound are of interest in these sectors.

Organic Photoconductor (OPC) drums are central components in laser printers and copiers. These drums are typically multilayered, consisting of a charge generation layer and a charge transport layer. The charge transport layer is crucial for the movement of positive charge carriers (holes). While specific formulations are often proprietary, materials with hole-transporting capabilities are essential. Diphenylamine derivatives are known to possess such properties. However, there is no readily available public information specifically identifying this compound as a key material in the composition of commercial OPC drums.

The application of this compound and its derivatives as hole transport materials (HTMs) in optoelectronic devices is a significant area of research. Triphenylamine derivatives are widely used in devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells due to their excellent hole mobility and thermal stability.

In the context of perovskite solar cells, HTMs play a crucial role in extracting and transporting the photogenerated holes from the perovskite layer to the electrode. Theoretical studies on triphenylamine derivatives with various structural modifications are conducted to optimize their electronic and optical properties for better device performance. These studies analyze parameters like the Highest Occupied Molecular Orbital (HOMO) energy levels, which are critical for efficient hole injection from the perovskite layer.

Table 1: Properties of Representative Hole Transport Materials

Material Class Example Compound Highest Occupied Molecular Orbital (HOMO) Level (eV) Hole Mobility (cm²/Vs) Application
Triphenylamine Derivatives Spiro-OMeTAD ~ -5.1 2 x 10⁻⁴ Perovskite Solar Cells
Triphenylamine Derivatives Poly(triarylamine) (PTAA) ~ -5.2 1 x 10⁻³ Perovskite Solar Cells, OLEDs
Diphenylamine Derivatives N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-biphenyl)-4,4'-diamine (TPD) ~ -5.5 1 x 10⁻³ OLEDs

Biomedical and Pharmacological Research Applications

Beyond materials science, this compound has been identified as a molecule of interest in biomedical research, particularly in the study of cardiac muscle function.

Cardiac muscle contraction is regulated by the troponin complex, which includes cardiac troponin C (cTnC), the calcium-binding subunit. Small molecules that can modulate the calcium sensitivity of cTnC are of therapeutic interest for conditions like heart failure.

Research has shown that this compound (referred to as DPA or 3-mDPA in some studies) binds to a hydrophobic pocket in the regulatory N-terminal domain of cTnC. nih.govnih.govacs.org This binding event has been studied in detail using Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations.

The key findings from this research include:

Binding Site: The unsubstituted aromatic ring of this compound binds to an inner hydrophobic pocket of cTnC. The methyl-substituted ring can adopt two different orientations, either inserting into the interface between cTnC and cardiac troponin I (cTnI) or interacting primarily with helix C of cTnC. nih.govnih.gov

Mechanism of Action: The binding of this compound stabilizes the "open" conformation of cTnC, which is the state that initiates muscle contraction. acs.org Umbrella sampling simulations have shown that this compound lowers the free energy of the opening of the cNTnC hydrophobic patch. acs.org

Effect on Calcium Sensitivity: By stabilizing the open conformation, this compound increases the sensitivity of the troponin complex to calcium, meaning that less calcium is required to initiate contraction.

Table 2: Research Findings on this compound and Cardiac Troponin C

Research Area Key Finding Method Used Reference
Binding Affinity Binds to a chimeric construct of cNTnC and the switch region of cTnI with a dissociation constant (KD) as low as 10 μM. Solution NMR spectroscopy nih.gov
Binding Conformation The unsubstituted ring binds to an inner hydrophobic pocket, while the methyl-substituted ring can exist in two orientations. Solution NMR spectroscopy nih.govnih.gov
Energetics of Binding Lowers the free energy of the opening of the cNTnC hydrophobic patch, stabilizing the open configuration in the presence of cTnI. Umbrella sampling simulations acs.org

Investigation of Enzymatic Oxidation and Metabolite Formation

The metabolic fate of this compound, particularly its enzymatic oxidation, is a critical area of research for understanding its biological activity and potential toxicity. Peroxidases, a class of enzymes involved in the metabolism of a wide range of compounds, are of particular interest.

Myeloperoxidase (MPO) Catalyzed Oxidation

Myeloperoxidase (MPO) is a heme-containing peroxidase primarily found in neutrophils, a type of white blood cell. It plays a crucial role in the immune response by catalyzing the formation of reactive oxygen species to destroy pathogens. However, MPO can also metabolize various xenobiotics, including aromatic amines. nih.gov The catalytic cycle of MPO involves the reaction of the native ferric enzyme with hydrogen peroxide (H₂O₂) to form a highly reactive intermediate known as Compound I. nih.gov This intermediate can then return to the resting state through two successive one-electron reductions, a process that involves another intermediate, Compound II. nih.gov

During this peroxidase cycle, MPO can oxidize a variety of substrates through one-electron oxidation, leading to the formation of radical species. nih.gov Aromatic amines are known substrates for peroxidases and can be oxidized to reactive electrophiles. nih.gov While direct studies on the MPO-catalyzed oxidation of this compound are not extensively detailed in the available research, the general mechanism of MPO action on aromatic amines suggests that this compound would also be a substrate for this enzyme. The oxidation would likely proceed via a one-electron transfer from the nitrogen atom of the diphenylamine moiety to MPO's Compound I, initiating the formation of radical metabolites.

Table 1: Key Intermediates in the Myeloperoxidase Catalytic Cycle

IntermediateDescriptionRole in Oxidation
Resting State (Fe³⁺) The native form of the enzyme.Enters the catalytic cycle upon reaction with H₂O₂.
Compound I A two-electron oxidized intermediate (oxyferryl species with a porphyrin π-cation radical).The primary oxidizing species that accepts an electron from the substrate. nih.gov
Compound II A one-electron oxidized intermediate (oxyferryl species).Can also accept an electron from the substrate to return the enzyme to its resting state. nih.gov

This table summarizes the key reactive intermediates of myeloperoxidase involved in the oxidation of various substrates.

Formation of Radical Metabolites

The one-electron oxidation of aromatic amines by enzymes like MPO results in the formation of highly reactive radical cations. In the case of this compound, the initial oxidation step would generate a nitrogen-centered radical cation. These radical intermediates are often unstable and can undergo further reactions, including dimerization, polymerization, or covalent binding to cellular macromolecules like DNA and proteins.

The formation of such radical metabolites is a critical step in the bioactivation of many aromatic amines, leading to their toxic and carcinogenic effects. The reactivity of the this compound radical cation would be influenced by the electronic properties of the methyl group and the two phenyl rings. This radical species can be delocalized over the aromatic system, which can affect its stability and subsequent reaction pathways. While the direct detection and characterization of the this compound radical cation from MPO-catalyzed reactions require specific experimental evidence, the established principles of aromatic amine oxidation by peroxidases strongly support its formation.

Relationship to Chemotherapeutic Drugs and Toxic Compounds

The structural features of this compound, specifically the aromatic amine moiety, raise considerations regarding its potential interactions and toxicological profile in relation to certain classes of drugs and toxic compounds.

Aromatic amines as a class are known to be present in various environmental and industrial contexts and have been studied for their potential carcinogenicity. nih.gov The metabolic activation of aromatic amines to reactive species that can bind to DNA is a well-established mechanism of chemical carcinogenesis. nih.gov Therefore, understanding the metabolism of this compound is crucial for assessing its potential long-term health risks.

While specific studies detailing the interaction of this compound with chemotherapeutic drugs are limited, the metabolism of aromatic amines can sometimes influence the efficacy or toxicity of co-administered drugs. For instance, enzymes involved in the metabolism of this compound could also be involved in the activation or detoxification of certain anticancer agents.

The toxicity of diphenylamine, the parent compound of this compound, has been investigated. Studies have shown that diphenylamine generally has low acute toxicity. However, impurities in commercial diphenylamine, such as 4-aminobiphenyl, can be carcinogenic. The toxicological profile of this compound itself would require specific investigation, but parallels can be drawn from the broader class of diphenylamines and aromatic amines.

Environmental Fate and Remediation Research

Biodegradation Studies

Biodegradation is considered a cost-effective and environmentally sound approach for the removal of persistent organic pollutants from the environment. Studies on diphenylamine (B1679370) suggest that it is biodegradable, although it can be resistant to degradation under certain conditions. Fungi, particularly white-rot fungi, have been identified as promising candidates for the bioremediation of effluents containing such compounds due to their powerful enzymatic systems.

The use of fungi for treating industrial wastewater is an area of growing interest. White-rot fungi have demonstrated effectiveness in degrading a wide range of recalcitrant organic pollutants, including phenolic compounds like diphenylamine. For instance, the white-rot fungus Trametes versicolor has been shown to be effective in degrading diphenylamine. researchgate.net This capability is largely attributed to the production of non-specific, extracellular enzymes.

The primary agents in the fungal degradation of complex aromatic compounds are the extracellular ligninolytic enzymes. nih.govmdpi.comnih.gov These enzymes, which include Lignin Peroxidase (LiP), Manganese Peroxidase (MnP), and Laccase, are highly effective in oxidizing a broad spectrum of substrates, including those with structures similar to 3-Methyldiphenylamine. nih.govsemanticscholar.org

Lignin Peroxidase (LiP): This enzyme has a high redox potential, allowing it to oxidize non-phenolic aromatic compounds, which are typically more resistant to degradation. nih.govsemanticscholar.org LiP catalyzes the oxidation of these compounds to form aryl cation radicals, initiating a series of reactions that lead to the breakdown of the molecule. mdpi.com

Manganese Peroxidase (MnP): MnP acts on phenolic and non-phenolic compounds. It oxidizes Mn²⁺ to the highly reactive Mn³⁺, which then acts as a diffusible redox mediator to oxidize the target pollutant. nih.govnih.gov This indirect mechanism allows MnP to degrade compounds that may not fit into its active site.

Laccase: Laccase is a multi-copper oxidase that can oxidize phenolic compounds and aromatic amines. mdpi.com For non-phenolic substrates, laccases can work in conjunction with small mediator molecules, which are oxidized by the enzyme and subsequently transfer the electrons from the pollutant, effectively extending the range of substrates laccase can degrade. semanticscholar.org

The collective action of these enzymes allows fungi to break down complex aromatic structures present in industrial effluents.

Table 1: Overview of Ligninolytic Enzymes in Fungal Bioremediation

Enzyme Abbreviation EC Number Key Function in Bioremediation
Lignin Peroxidase LiP 1.11.1.14 Oxidation of non-phenolic aromatic compounds. nih.gov
Manganese Peroxidase MnP 1.11.1.13 Oxidation of phenolic and non-phenolic compounds via Mn³⁺ mediator. nih.gov
Laccase Lac 1.10.3.2 Oxidation of phenolic compounds and aromatic amines, often with mediators. mdpi.com

A critical aspect of bioremediation is the transformation of toxic parent compounds into less harmful intermediates. While the complete mineralization to carbon dioxide and water is the ultimate goal, the formation of less toxic degradation products is a significant step. Studies on the bacterial degradation of diphenylamine have identified metabolites such as aniline (B41778) and catechol. nih.gov It is hypothesized that fungal degradation proceeds through similar hydroxylation and ring-cleavage pathways, which would ultimately lead to intermediates that can enter central metabolic pathways. Research on other pollutants has shown that ligninolytic fungi can transform complex molecules into smaller, less toxic compounds like hydroxylated derivatives and organic acids. mdpi.com

Identifying the breakdown products of this compound in the environment is essential for assessing the effectiveness of remediation and understanding the transformation pathways. While specific studies on the environmental metabolites of this compound are scarce, research on the parent compound DPA provides some clues. For instance, in stored apples treated with DPA, metabolites included various hydroxylated diphenylamines (OH-DPA) and their corresponding glycosyl conjugates. researchgate.net In anoxic environments, aniline has been identified as a major breakdown product of DPA. nih.gov

The detection of substituted diphenylamines and their potential metabolites in environmental matrices like wastewater, biosolids, and sediments typically involves advanced analytical techniques such as gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.gov These methods are crucial for monitoring the fate of these compounds and their transformation products in areas impacted by industrial activities.

Table 2: Identified Metabolites of the Parent Compound, Diphenylamine (DPA)

Metabolite Environment/Matrix Reference
Aniline Anoxic sediment-water cultures nih.gov
Catechol Bacterial liquid culture nih.gov
2-hydroxydiphenylamine (and its glycosyl conjugate) Stored Apples researchgate.net
3-hydroxydiphenylamine (and its glycosyl conjugate) Stored Apples researchgate.net
4-hydroxydiphenylamine (and its glycosyl conjugate) Stored Apples researchgate.net
Dihydroxy-diphenylamine (and its glycosyl conjugate) Stored Apples researchgate.net

Advanced Analytical Methods and Quality Control in Research

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3-Methyldiphenylamine, offering high resolution and sensitivity for both quantitative and qualitative assessments. It is widely applied in determining the purity of the compound and in tracking its degradation over time.

The determination of purity is a mandatory step in the quality control of this compound. unr.edu.ar HPLC is a primary method used to perform assays that quantify the percentage of the main compound in a sample. Commercial suppliers of this compound often specify a minimum purity level, such as 98%, which is verified by HPLC. tradeindia.comsigmaaldrich.com

The principle of this analysis involves dissolving a known amount of the this compound sample in a suitable solvent and injecting it into the HPLC system. The compound travels through a packed column, and its interaction with the stationary and mobile phases results in a characteristic retention time. The area of the peak corresponding to this compound is measured by a detector (commonly a UV detector) and compared against a certified reference standard to calculate the purity. The validation of such an HPLC method typically involves assessing parameters like linearity, precision, accuracy, and selectivity to ensure reliable and consistent results. ptfarm.pl

Table 1: Example Parameters for HPLC Purity Assay

Parameter Description
Column C18 or similar reverse-phase column
Mobile Phase A mixture of organic solvent (e.g., acetonitrile or methanol) and water
Detection UV detector at a specific wavelength
Quantification Based on the peak area relative to a reference standard

| Typical Purity Spec. | ≥ 98% |

This table represents typical parameters; specific conditions can vary based on the method developed.

HPLC is also an effective tool for studying the environmental fate of this compound, particularly its biodegradation. In research concerning the breakdown of industrial effluents by microorganisms, HPLC is used to monitor the disappearance of the parent compound and the emergence of new peaks that correspond to metabolites or degradation products. researchgate.netwur.nlrsc.org

In one study, this compound was used as a standard compound in the analysis of textile industry effluents, exhibiting a retention time (tR) of 3.87 minutes under specific chromatographic conditions. researchgate.net The decrease in the peak area of this compound over time, coupled with the appearance of new peaks at different retention times, confirms the biodegradation process. researchgate.net By coupling HPLC with mass spectrometry (HPLC-MS), researchers can identify the chemical structures of these biodegradation products, providing insights into the degradation pathway. nih.govosdd.net

Table 2: HPLC in Biodegradation Monitoring of Aromatic Amines

Application Analyte Retention Time (tR) Observation Reference
Biodegradation of Textile Effluents This compound (Standard) 3.87 min Used as a reference to identify secondary amines in samples. researchgate.net
Biodegradation of Textile Effluents N-methylaniline (Standard) 3.57 min Used as a reference to identify secondary amines in samples. researchgate.net

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the impurity profiling of chemical substances like this compound. It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.govresearchgate.net This makes it ideal for detecting, identifying, and quantifying volatile and semi-volatile impurities that may be present in the final product, even at trace levels. thermofisher.com

In the context of quality control, GC-MS analysis can identify by-products from the synthesis of this compound, residual starting materials, or products from unwanted side reactions. researchgate.net A sample is injected into the GC, where it is vaporized and separated into its individual components in a capillary column. Each separated component then enters the mass spectrometer, which generates a unique mass spectrum that acts as a chemical fingerprint, allowing for structural elucidation and identification. rjptonline.org For instance, GC-MS has been effectively used to identify intermediates in the degradation pathways of related methylated aromatic compounds. osdd.net The development of a robust GC-MS method is a critical step in ensuring the safety and efficacy of chemical products by controlling the presence of unwanted substances. unr.edu.arnih.gov

Table 3: Application of GC-MS in Chemical Analysis

Application Purpose Key Advantages
Impurity Profiling Identification and quantification of synthesis-related impurities. thermofisher.com High sensitivity for trace analysis, structural information from mass spectra.
Quality Control Ensuring batch-to-batch consistency and adherence to specifications. High specificity and reliability for identifying known and unknown compounds.

| Metabolite Identification | Elucidating the structure of degradation or metabolic products. osdd.net | Provides molecular weight and fragmentation patterns for structural confirmation. |

Q & A

Basic: What are the established synthetic routes for 3-Methyldiphenylamine, and what analytical methods validate its purity?

Answer:
this compound is synthesized via Ullmann coupling between 3-methylaniline and iodobenzene, using copper catalysts under reflux conditions in polar aprotic solvents like DMF . Post-synthesis, purity is validated through:

  • Gas Chromatography (GC): Quantifies purity (>98% as per industrial standards) .
  • NMR Spectroscopy: Confirms structural integrity (e.g., aromatic proton signals at δ 6.8–7.2 ppm and methyl group resonance at δ 2.3 ppm) .
  • Mass Spectrometry: Matches molecular ion peaks (m/z 183.25 for [M+H]⁺) with theoretical values .

Basic: How does the steric and electronic environment of this compound influence its reactivity in polymerization?

Answer:
The methyl group at the meta position introduces steric hindrance, slowing electrophilic substitution but stabilizing radical intermediates during oxidative polymerization. Electrochemical studies show that polymerization in acidic media (e.g., HClO₄) proceeds via cation-radical coupling, forming poly(this compound) with conductivity ~10⁻³ S/cm. Cyclic voltammetry reveals oxidation peaks at +0.8 V vs. Ag/AgCl, correlating with polaron formation .

Basic: What are the key stability considerations for handling this compound in laboratory settings?

Answer:

  • Thermal Stability: Decomposes above 315°C, requiring storage below 25°C in inert atmospheres .
  • Light Sensitivity: Prolonged UV exposure induces oxidation; amber glassware is recommended .
  • Safety Protocols: Use PPE (gloves, goggles) to avoid skin/eye irritation. Spills should be neutralized with ethanol and disposed via hazardous waste channels .

Advanced: How can researchers resolve discrepancies in reported pKa values for this compound?

Answer:
Reported pKa values vary (e.g., predicted 0.97 ± 0.30 vs. experimental 1.2–1.5). To reconcile:

  • Solvent Effects: Measure pKa in standardized solvents (e.g., water/DMSO mixtures) using potentiometric titration.
  • Computational Validation: Employ DFT calculations (B3LYP/6-31G*) to model protonation states and compare with experimental data .

Advanced: What mechanistic insights explain the electrochromic behavior of poly(this compound)?

Answer:
The polymer’s electrochromism arises from π-π* transitions in the conjugated backbone, modulated by doping/dedoping cycles. In situ spectroelectrochemical studies (UV-Vis-NIR) show:

  • Neutral State: Absorption at 450 nm (yellow).
  • Oxidized State: Broad polaronic band at 800 nm (blue).
    Kinetic analysis (chronoamperometry) reveals a diffusion-controlled process (D ≈ 10⁻⁸ cm²/s) for charge carriers .

Advanced: How do structural analogs (e.g., 3-Methoxy- or 3-Chloro-diphenylamine) compare in electronic properties?

Answer:
Substituents alter HOMO/LUMO levels:

  • 3-Methoxy: Electron-donating groups lower oxidation potential (+0.6 V) but reduce thermal stability (TGA shows 15% mass loss at 150°C).
  • 3-Chloro: Electron-withdrawing groups increase conductivity (10⁻² S/cm) but introduce steric clashes in polymerization .

Advanced: What challenges arise in quantifying this compound in complex matrices (e.g., biological systems)?

Answer:

  • Matrix Interference: Use SPE (solid-phase extraction) with C18 cartridges to isolate the compound from proteins/lipids.
  • Detection Limits: Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transition m/z 183 → 107) for nM-level sensitivity .

Advanced: How can computational models predict the environmental fate of this compound?

Answer:
EPI Suite estimates:

  • Biodegradation: Low (BIOWIN3: 0.1–0.3), suggesting persistence in aquatic systems.
  • Ecotoxicity: LC50 (fish) = 2.5 mg/L; prioritize biodegradation studies via OECD 301F .

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3-Methyldiphenylamine

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